molecular formula C11H13BrClNO3 B14506604 Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate CAS No. 62805-18-9

Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate

Cat. No.: B14506604
CAS No.: 62805-18-9
M. Wt: 322.58 g/mol
InChI Key: UVPUTUNOBFASKS-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and an ethyl ester group attached to a butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl 4-hydroxybutanoate. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester linkage between the pyridine derivative and the butanoate chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with different substituents on the pyridine ring.

    Hydrolysis: Ethyl 4-hydroxybutanoate and 6-bromo-2-chloropyridine.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. The bromine and chlorine substituents may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloropyridine: A pyridine derivative with similar halogen substituents.

    Ethyl 4-bromobutyrate: An ester with a similar butanoate chain but different aromatic substituents.

    4-Chloropyridine N-oxide: A pyridine derivative with a different functional group.

Uniqueness

Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is unique due to the combination of its ester group and the specific halogen substitu

Properties

CAS No.

62805-18-9

Molecular Formula

C11H13BrClNO3

Molecular Weight

322.58 g/mol

IUPAC Name

ethyl 4-(6-bromo-2-chloropyridin-3-yl)oxybutanoate

InChI

InChI=1S/C11H13BrClNO3/c1-2-16-10(15)4-3-7-17-8-5-6-9(12)14-11(8)13/h5-6H,2-4,7H2,1H3

InChI Key

UVPUTUNOBFASKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

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